molecular formula C10H12O3 B555979 (R)-2-hydroxypropionic acid benzyl ester CAS No. 74094-05-6

(R)-2-hydroxypropionic acid benzyl ester

Cat. No. B555979
Key on ui cas rn: 74094-05-6
M. Wt: 180.2 g/mol
InChI Key: ZYTLPUIDJRKAAM-MRVPVSSYSA-N
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Patent
US05248761

Procedure details

Construction of Benzyl-L-lactic Acid. L-Lactic acid (9 g, 100 mmol) is added to N,N'-diisopropylbenzylisourea (23.3 g, 100 mmol) with stirring. The mixture becomes very viscous within 10 min and is stirred intermittently for 1 h. The volume is then increased to 200 mL with THF, and the mixture stirred for 48 h at room temperature. After cooling the mixture to -15° C., the diisopropylurea is removed by filtration and the THF is evaporated under reduced pressure. The resulting thick oil is pumped under high vacuum for 24 h to give benzyl lactate (17.4 g, 95%) which may be used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
23.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[CH2:1]([C@@](C)(O)C(O)=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:14]([OH:19])(=[O:18])[C@H:15]([CH3:17])[OH:16].C(N(CC1C=CC=CC=1)C(=NC(C)C)O)(C)C>C1COCC1>[C:14]([O:19][CH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)(=[O:18])[CH:15]([CH3:17])[OH:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)[C@](C(=O)O)(O)C
Step Two
Name
Quantity
9 g
Type
reactant
Smiles
C([C@@H](O)C)(=O)O
Name
Quantity
23.3 g
Type
reactant
Smiles
C(C)(C)N(C(O)=NC(C)C)CC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
is stirred intermittently for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture stirred for 48 h at room temperature
Duration
48 h
CUSTOM
Type
CUSTOM
Details
the diisopropylurea is removed by filtration
CUSTOM
Type
CUSTOM
Details
the THF is evaporated under reduced pressure
WAIT
Type
WAIT
Details
The resulting thick oil is pumped under high vacuum for 24 h
Duration
24 h

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C(O)C)(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 17.4 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05248761

Procedure details

Construction of Benzyl-L-lactic Acid. L-Lactic acid (9 g, 100 mmol) is added to N,N'-diisopropylbenzylisourea (23.3 g, 100 mmol) with stirring. The mixture becomes very viscous within 10 min and is stirred intermittently for 1 h. The volume is then increased to 200 mL with THF, and the mixture stirred for 48 h at room temperature. After cooling the mixture to -15° C., the diisopropylurea is removed by filtration and the THF is evaporated under reduced pressure. The resulting thick oil is pumped under high vacuum for 24 h to give benzyl lactate (17.4 g, 95%) which may be used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
23.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[CH2:1]([C@@](C)(O)C(O)=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:14]([OH:19])(=[O:18])[C@H:15]([CH3:17])[OH:16].C(N(CC1C=CC=CC=1)C(=NC(C)C)O)(C)C>C1COCC1>[C:14]([O:19][CH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)(=[O:18])[CH:15]([CH3:17])[OH:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)[C@](C(=O)O)(O)C
Step Two
Name
Quantity
9 g
Type
reactant
Smiles
C([C@@H](O)C)(=O)O
Name
Quantity
23.3 g
Type
reactant
Smiles
C(C)(C)N(C(O)=NC(C)C)CC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
is stirred intermittently for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture stirred for 48 h at room temperature
Duration
48 h
CUSTOM
Type
CUSTOM
Details
the diisopropylurea is removed by filtration
CUSTOM
Type
CUSTOM
Details
the THF is evaporated under reduced pressure
WAIT
Type
WAIT
Details
The resulting thick oil is pumped under high vacuum for 24 h
Duration
24 h

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C(O)C)(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 17.4 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05248761

Procedure details

Construction of Benzyl-L-lactic Acid. L-Lactic acid (9 g, 100 mmol) is added to N,N'-diisopropylbenzylisourea (23.3 g, 100 mmol) with stirring. The mixture becomes very viscous within 10 min and is stirred intermittently for 1 h. The volume is then increased to 200 mL with THF, and the mixture stirred for 48 h at room temperature. After cooling the mixture to -15° C., the diisopropylurea is removed by filtration and the THF is evaporated under reduced pressure. The resulting thick oil is pumped under high vacuum for 24 h to give benzyl lactate (17.4 g, 95%) which may be used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
23.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[CH2:1]([C@@](C)(O)C(O)=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:14]([OH:19])(=[O:18])[C@H:15]([CH3:17])[OH:16].C(N(CC1C=CC=CC=1)C(=NC(C)C)O)(C)C>C1COCC1>[C:14]([O:19][CH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)(=[O:18])[CH:15]([CH3:17])[OH:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)[C@](C(=O)O)(O)C
Step Two
Name
Quantity
9 g
Type
reactant
Smiles
C([C@@H](O)C)(=O)O
Name
Quantity
23.3 g
Type
reactant
Smiles
C(C)(C)N(C(O)=NC(C)C)CC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
is stirred intermittently for 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture stirred for 48 h at room temperature
Duration
48 h
CUSTOM
Type
CUSTOM
Details
the diisopropylurea is removed by filtration
CUSTOM
Type
CUSTOM
Details
the THF is evaporated under reduced pressure
WAIT
Type
WAIT
Details
The resulting thick oil is pumped under high vacuum for 24 h
Duration
24 h

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C(O)C)(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 17.4 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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